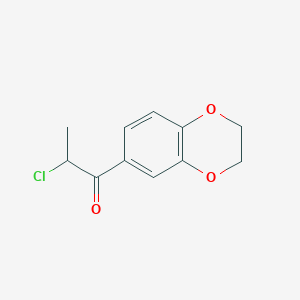

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMIQSNDSHMLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chlorinated reagents under controlled conditions. One common method involves the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride in the presence of a base such as sodium carbonate in aqueous media . The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride to yield the final product .

Chemical Reactions Analysis

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium carbonate, reducing agents like lithium hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has been investigated for its potential as an antibacterial agent. It primarily targets pathogenic bacteria such as Escherichia coli and Bacillus subtilis by inhibiting biofilm formation, which enhances the effectiveness of other antibacterial treatments.

Mechanism of Action:

- Target Pathogens: E. coli, B. subtilis

- Mode of Action: Inhibition of bacterial biofilm formation

- Biochemical Pathways: Interference with cell wall synthesis and protein synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules that contain benzodioxin structures. Its chlorinated nature allows for various substitution reactions, making it useful in synthesizing derivatives with tailored biological activities.

Biological Studies

Research indicates that this compound may have various biological activities beyond antibacterial effects. Preliminary studies suggest potential antioxidant properties and neuroprotective effects, making it a candidate for further exploration in therapeutic contexts .

Case Study 1: Antibacterial Activity

In a laboratory study focusing on the antibacterial properties of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, researchers found that the compound significantly reduced biofilm formation in E. coli cultures. This effect was attributed to its ability to disrupt essential bacterial processes.

Case Study 2: Synthesis of Derivatives

A research team synthesized several derivatives of this compound to evaluate their biological activity. One derivative exhibited enhanced antibacterial properties compared to the parent compound, demonstrating the utility of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Functional Comparisons

Spectroscopic Data

- IR/NMR: The target compound’s carbonyl stretch (C=O) is expected near 1700 cm⁻¹, while analogs like the Schiff base in show C=N stretches at ~1605 cm⁻¹ . The quinoline derivative () may exhibit aromatic C-H stretches near 3050 cm⁻¹.

- 1H NMR : For proroxan (), signals for the benzodioxin protons appear at δ 6.8–7.0 ppm, while the pyrrolidinyl protons resonate at δ 2.5–3.5 ppm.

Biological Activity

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (CAS Number: 93439-37-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- Structure : The compound features a chloro group and a benzodioxin moiety which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one exhibit various biological activities, including antioxidant properties and potential neuroprotective effects. The following sections summarize key findings related to its biological activity.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of benzodioxin derivatives. For instance:

- Mechanism : These compounds often inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage .

- Case Study : A series of analogs were synthesized that demonstrated significant inhibition of lipid autoxidation in vitro, demonstrating potential therapeutic applications in conditions like stroke and trauma .

Neuroprotective Effects

Research has indicated that certain derivatives of benzodioxin can protect neuronal cells:

- Study Findings : In animal models, compounds with similar structures to 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one have been shown to protect against neurodegeneration caused by oxidative stress. Specifically, these compounds were evaluated for their ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential interactions with various enzymes:

- Lipoxygenase Inhibition : Compounds with similar structures have been identified as inhibitors of arachidonic acid lipoxygenases (ALOX15), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile:

- Toxicity Data : The compound is classified as harmful if swallowed and may cause skin irritation. Safety precautions are recommended when handling this compound in laboratory settings .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one and its analogs?

- Methodology : A solvent-free approach using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions for 10 hours is effective for synthesizing enaminone derivatives of 1,4-benzodioxin scaffolds. This method avoids solvent use, simplifying purification and improving yield .

- Characterization : Confirm product identity via IR (carbonyl stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm), GC/MS for molecular ions, and elemental analysis (C, H, N ±0.3% theoretical) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Analytical Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : ¹H NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and absence of byproducts.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 227.046) .

Q. What are the recommended storage conditions to maintain compound stability?

- Guidelines : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies at varying pH (e.g., pH 2–10) show maximal integrity in neutral buffers (pH 7.0, 25°C, >90% stability over 48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?

- Approach :

Validate experimental conditions (e.g., solvent polarity, temperature) using dynamic light scattering (DLS) for aggregation analysis.

Replicate crystallization trials with SHELX software for X-ray diffraction refinement, ensuring unit cell parameters (e.g., monoclinic P2₁/c, a = 6.370 Å, b = 38.735 Å) match literature .

Cross-check purity via CHN analysis and DSC for polymorph detection.

Q. What strategies optimize the synthesis of biologically active derivatives (e.g., chalcones or sulfonamides)?

- Design Principles :

- Chalcone Derivatives : Introduce α,β-unsaturated ketone moieties via Claisen-Schmidt condensation (e.g., quinoline-substituted analogs for antimalarial activity) .

- Sulfonamide Derivatives : React 1,4-benzodioxin-6-amine with benzenesulfonyl chloride under pH 10 (Na₂CO₃), followed by N-alkylation with LiH catalysis in DMF .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

- Workflow :

Perform DFT calculations (B3LYP/6-31G**) to map electron density and reactive sites (e.g., chloroacetone moiety for nucleophilic substitution).

Dock derivatives into target proteins (e.g., acetylcholinesterase) using AutoDock Vina, prioritizing compounds with ΔG < –8 kcal/mol.

Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. What advanced techniques characterize photophysical or metabolic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.